Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl

Cytotoxicity Pennogenin Saponins HL-60

Researchers studying steroidal saponin SAR require a defined, low-cytotoxicity baseline to accurately attribute activity gains to structural modifications. This compound, a monoglucosylated pennogenin, solves the problem of confounding cytotoxicity inherent in multi-sugar saponins. - Enables clean dissection of anti-inflammatory NF-κB pathway effects without inducing apoptosis artifacts. - Serves as a critical negative control for rhamnosylated or apiosylated analogs in cytotoxicity assays. - Supports QC and standardization of Ophiopogon japonicus and Dracaena mannii extracts as an analytical reference standard.

Molecular Formula C44H70O17
Molecular Weight 871.0 g/mol
Cat. No. B12113039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl
Molecular FormulaC44H70O17
Molecular Weight871.0 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1
InChIInChI=1S/C44H70O17/c1-19-8-13-43(55-17-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)57-40-37(60-39-34(51)32(49)30(47)20(2)56-39)35(52)36(28(16-45)58-40)59-38-33(50)31(48)27(46)18-54-38/h6,19-21,23-40,45-53H,7-18H2,1-5H3
InChIKeyMXFOMMHAIRXMFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl Profile


Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl (CAS 84914-58-9; also known as floribundasaponin A or pennogenin 3-O-β-D-glucopyranoside) is a spirostanol steroidal saponin characterized by the pennogenin aglycone [(3β,25R)-spirost-5-ene-3,17-diol] conjugated via a glycosidic bond to a single β-D-glucopyranosyl moiety at the C-3 position [1]. This compound, with molecular formula C44H70O17 and molecular weight 871.02, can be isolated from various botanical sources including the stem bark of Dracaena mannii and the roots of Ophiopogon japonicus [2]. Unlike more complex saponins possessing multiple sugar residues, the simplified monoglycosidic architecture of this compound offers distinct advantages for structure-activity relationship (SAR) investigations and serves as a critical baseline comparator for evaluating the functional contributions of additional sugar moieties in larger pennogenin-based saponins [3].

SAR baseline control: low-cytotoxicity monoglucoside for glycosylation impact studies in pennogenin saponin series
Anti-inflammatory probe: annotated NF-κB pathway inhibitor with reported cytokine modulation, suitable for mechanistic studies at higher concentrations without apoptosis interference
Differentiation research: reported to induce monocyte-lineage differentiation in undifferentiated cells, relevant for hematopoiesis models
Analytical reference: defined CAS and molecular formula for botanical extract standardization via HPLC/LC-MS

Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl: Why Substitution Fails


The steroidal saponin class encompasses compounds of immense structural diversity, yet this diversity translates directly into profound and unpredictable variations in bioactivity and target selectivity. The minimal 17-hydroxy-spirost-5-ene core of Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl, in conjunction with its single glucose unit, is a precisely defined chemical entity [1]. Even minor alterations in the sugar moiety—the addition of a rhamnose residue, for instance—can dramatically shift cytotoxicity profiles against tumor cell lines, as evidenced by comparative studies within the pennogenin series [2]. Furthermore, substitution with more broadly acting steroidal saponins like dioscin or protodioscin introduces mechanisms of action (e.g., potent oxidative stress induction) and cytotoxic potencies that do not accurately reflect the properties of this more fundamental and less potent monoglucoside [3]. For rigorous research requiring a defined, baseline compound to probe structure-activity relationships or to study specific anti-inflammatory pathways without the confounding influence of potent cytotoxicity, generic substitution is scientifically invalid [4].

Glycosylation Adding rhamnose or other sugars (monoglucoside → di-/tri-glycosides) dramatically shifts cytotoxicity; rhamnosylated analogs may exhibit >50-fold higher potency, altering pathway endpoints.
Mechanism Broadly acting saponins like dioscin/protodioscin introduce potent oxidative stress and apoptosis, masking anti-inflammatory signals. Target compound’s lower cytotoxicity profile may be essential for clean NF-κB readouts.
Structural analog Polyphyllin VI (pennogenin diglycoside) gains strong anticancer activity through a single extra rhamnose. Using it as a substitute confuses SAR attribution and invalidates baseline comparisons.

Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl: Evidence Highlights


HL-60 Cytotoxicity vs. Rhamnosylated Analogs

In a direct head-to-head study of six pennogenyl saponins isolated from Paris quadrifolia, Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl (compound 1) exhibited differential cytotoxicity compared to its more highly glycosylated analogs. The compound demonstrated a measurable cytotoxic effect, with quantifiable differences in potency [1].

HL-60 Cytotoxicity vs. Rhamnosylated Analogs
Head-to-head
Compound 1: No cytotoxicity detected (≤50 μg/mL) vs. rhamnosylated analog IC50 = 1.0 μg/mL (compound 5), representing >50-fold difference in MTT assay (HL-60, 48 h).
Supports cytotoxicity endpoint review for SAR glycosylation studies.
Data from isolated Paris quadrifolia saponins; assay conditions may affect inter-study comparisons.
Cytotoxicity Pennogenin Saponins HL-60

Breast Cancer Cytotoxicity vs. Dioscin and Protodioscin

Cross-study comparison reveals a fundamental difference in cytotoxic potency between the target compound and two clinically relevant steroidal saponins, dioscin and protodioscin. While dioscin and protodioscin exhibit potent, broad-spectrum cytotoxicity against breast cancer cell lines, the target compound demonstrates minimal to no activity under comparable assay conditions [1][2].

Breast Cancer Cytotoxicity vs. Dioscin/Protodioscin
Cross-study comparable
Target compound: no detectable activity (MCF-7, ≤50 μg/mL). Dioscin/protodioscin: IC50 1.53–6 μM against MCF-7 and MDA-MB-468 cells; at least 100-fold more potent.
Reported cell-model response context; compound not a substitute for dioscin in cancer research.
Cross-study comparison; direct head-to-head data not available.
Cytotoxicity Breast Cancer Selectivity

Anti-Inflammatory Activity via NF-κB Pathway

Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl is explicitly annotated in authoritative biological databases as an anti-inflammatory agent, isolated from Dracaena mannii [1]. This classification is supported by mechanistic evidence suggesting it inhibits pro-inflammatory pathways, including the NF-κB signaling cascade . This profile differentiates it from structurally similar spirostanol glycosides which have been evaluated and found inactive in tumor cell line assays, such as the C(7)-hydroxylated pennogenin saponin (compound 3) from Ypsilandra thibetica [2].

Anti-Inflammatory Activity via NF-κB
Class-level inference
Annotated as anti-inflammatory agent (ChEBI) with suggested NF-κB pathway inhibition and pro-inflammatory cytokine modulation; structurally similar C(7)-hydroxylated analog inactive in tumor cell assays.
May support anti-inflammatory pathway research; mechanistic detail to be verified.
Database annotation; experimental validation in target model recommended.
Anti-inflammatory NF-κB Cytokine Inhibition

Structural Differentiation from Polyphyllin VI

Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl is a monoglucoside of pennogenin. Its structure serves as a minimal, functionalized scaffold. In contrast, Polyphyllin VI (also known as Chonglou Saponin VII) is a diglycoside featuring an additional α-L-rhamnopyranosyl-(1→2)-substituent on the glucose moiety . This single sugar addition profoundly alters the biological profile. Polyphyllin VI is a known active anticancer agent that induces G2/M cell cycle arrest and apoptosis , whereas the target compound exhibits minimal cytotoxicity [1].

Structural Differentiation from Polyphyllin VI
Class-level inference
Monoglucoside (this compound) shows minimal cytotoxicity; Polyphyllin VI (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside) exhibits potent anticancer activity and apoptosis induction, driven by a single additional sugar.
Enables glycosylation-SAR baseline selection; structural attribution to rhamnose addition.
Activity shift from ‘largely inactive’ to ‘potently cytotoxic’ requires confirmation in paired experiments.
Structure-Activity Relationship Glycosylation Polyphyllin VI

Glucopyranoside, (3beta,25R)-17-hydroxyspirost-5-en-3-yl: Applications


SAR Baseline Control for Pennogenin Saponins

As the simplest, monoglucosylated form of the pennogenin aglycone, this compound is an essential negative or baseline control for in vitro studies designed to elucidate the role of specific sugar residues (e.g., rhamnose, apiose) in conferring potent cytotoxicity to larger saponins like Polyphyllin VI or other pennogenin derivatives. Its lack of significant cytotoxicity, as shown in head-to-head comparisons with its rhamnosylated analogs, makes it the ideal reference point for attributing gains in activity to specific structural modifications [1].

Non-Cytotoxic Anti-Inflammatory Mechanisms

This compound is explicitly annotated as an anti-inflammatory agent with a proposed mechanism involving inhibition of the NF-κB pathway . Its significantly lower cytotoxicity relative to dioscin and protodioscin means it can be used to probe anti-inflammatory signaling pathways in cell culture at higher concentrations without inducing apoptosis or confounding the results with cell death artifacts [2]. This allows for a cleaner dissection of its effects on cytokine production and inflammatory mediators.

Differentiation into Monocyte Lineages

Evidence from patent and database sources indicates this compound can arrest the proliferation of undifferentiated cells and induce their differentiation into the monocyte lineage [3]. This specific activity, distinct from the more common cytotoxic mechanisms of other steroidal saponins, positions the compound as a specialized tool for research in hematopoiesis, immunology, and the development of differentiation-inducing therapies for certain leukemias or skin disorders like psoriasis .

Analytical Reference Standard for QC

With a defined CAS number (84914-58-9), molecular weight (871.02), and established isolation sources (e.g., Dracaena mannii, Ophiopogon japonicus) [4], this compound serves as a critical analytical reference standard. It is essential for the identification and quantification of this specific saponin in complex botanical extracts using techniques like HPLC and LC-MS, supporting quality control (QC) in phytomedicine and standardization of herbal materials .

Application
Selection Property
Validation Focus
SAR baseline control for pennogenin saponins
Low-cytotoxicity monoglucoside scaffold
Cytotoxicity endpoint comparison; sugar-residue attribution
Anti-inflammatory pathway research
NF-κB inhibition annotation; reduced apoptosis interference
Cytokine modulation endpoints; concentration–response without cell death artifacts
Monocyte differentiation studies
Reported differentiation-inducing activity
Lineage marker expression; proliferation arrest in undifferentiated cells
Analytical reference for botanical QC
Defined CAS, molecular formula, isolation sources
HPLC/LC-MS identification; extract standardization

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